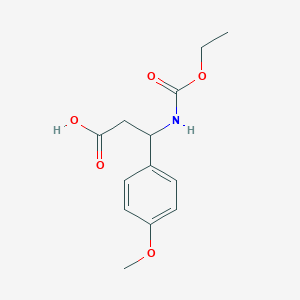

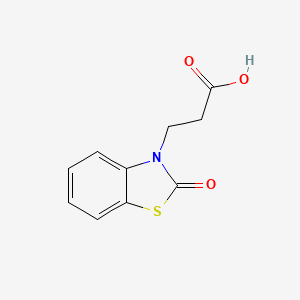

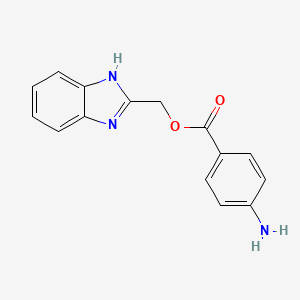

![molecular formula C9H7N5S B1297277 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 797767-52-3](/img/structure/B1297277.png)

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

説明

“4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction may lead to the formation of two regioisomers . Another synthetic approach involves the reaction of 1,ω-bis((acetylphenoxy)acetamide)alkanes with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are primarily related to their synthesis. For instance, the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles can lead to the formation of two regioisomers .

科学的研究の応用

Broad Spectrum of Biological Activities

Heterocyclic compounds containing triazole and thiadiazole fragments, including those related to the specified aniline derivative, have been identified as promising objects in bioorganic and medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. Research emphasizes the significance of these heterocyclic systems as sources of novel analgesic and anti-inflammatory agents, highlighting their high selectivity of action, low toxicity, and comparable effects to standard drugs (Koval, Lozynskyi, Shtrygol', & Lesyk, 2022).

Antimicrobial and Antifungal Applications

Significant emphasis has been placed on the antimicrobial and antifungal capabilities of triazole and thiadiazole derivatives. These compounds are potent inhibitors of crucial bacterial and fungal targets, such as DNA gyrase and topoisomerase IV, contributing to their effectiveness against antibiotic-resistant strains of bacteria like Staphylococcus aureus. Their structural flexibility allows for the development of hybrids with dual or multiple antibacterial mechanisms of action, enhancing their therapeutic potential (Li & Zhang, 2021).

Anticancer Properties

The structural motifs of triazole and thiadiazole derivatives have been explored for their anticancer properties. These compounds have shown promise in screening studies for their antibacterial and antifungal activities, which also extend to antitumor applications. The versatility of these heterocyclic systems allows for the rational design and optimization of molecules with "drug-like" characteristics, contributing to the discovery of new therapeutic agents with potential anticancer activities (Ohloblina, 2022).

Synthesis and Chemical Properties

The synthesis and physico-chemical properties of triazole derivatives, including 3-thio and 4-amino derivatives, have been a focus of research due to their relevance in medicine, pharmacy, and other fields. These compounds exhibit a range of physico-chemical and biological properties, making them valuable for various applications beyond pharmacology, such as in materials science and as corrosion inhibitors. The pursuit of novel synthetic methods and the study of their properties are crucial for developing new drugs and materials (Parchenko, 2019).

Safety And Hazards

For safety, it is recommended to avoid breathing mist, gas or vapours of the compound. Contact with skin and eyes should be avoided. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .

将来の方向性

The future directions for the research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines could involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . The structure–activity relationship of these compounds could be further explored to enhance their pharmacological potential .

特性

IUPAC Name |

4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDGNLHIXCYUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=NN=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328088 | |

| Record name | 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

CAS RN |

797767-52-3 | |

| Record name | 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)

![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)

![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)